molecular formula C23H14O4 B13129861 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione CAS No. 60714-44-5

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione

Cat. No.: B13129861
CAS No.: 60714-44-5
M. Wt: 354.4 g/mol
InChI Key: BAUFEYWEWWORDM-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 1,8-dihydroxy-3-methyl-9,10-anthraquinone with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its phenolic groups allow it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler anthracene derivative used in similar applications.

    1,8-Dihydroxyanthraquinone: Known for its use in dye synthesis and biological activities.

    2-Methyl-4,5-dihydroxy-3-phenylethinyl-anthrachinon: Another derivative with similar structural features.

Uniqueness

1,8-Dihydroxy-3-methyl-2-(phenylethynyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .

Properties

CAS No.

60714-44-5

Molecular Formula

C23H14O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,8-dihydroxy-3-methyl-2-(2-phenylethynyl)anthracene-9,10-dione

InChI

InChI=1S/C23H14O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,1H3

InChI Key

BAUFEYWEWWORDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C#CC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O

Origin of Product

United States

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